4-amino-3-(3-chloro-4-fluorophenyl)-5-(piperidine-1-carbonyl)-2,3-dihydro-1,3-thiazole-2-thione
Description
Properties
IUPAC Name |
[4-amino-3-(3-chloro-4-fluorophenyl)-2-sulfanylidene-1,3-thiazol-5-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFN3OS2/c16-10-8-9(4-5-11(10)17)20-13(18)12(23-15(20)22)14(21)19-6-2-1-3-7-19/h4-5,8H,1-3,6-7,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTOYDJVHIYCOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(N(C(=S)S2)C3=CC(=C(C=C3)F)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3-(3-chloro-4-fluorophenyl)-5-(piperidine-1-carbonyl)-2,3-dihydro-1,3-thiazole-2-thione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an electrophilic intermediate.
Halogenation of the Phenyl Ring: The chlorination and fluorination of the phenyl ring can be achieved using halogenating agents like chlorine gas or fluorine-containing reagents under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the piperidine moiety, converting it to an alcohol.
Substitution: The halogenated phenyl ring can participate in nucleophilic aromatic substitution reactions, where the halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its structural features suggest it could bind to proteins or nucleic acids, influencing their function.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific proteins or pathways is desired.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 4-amino-3-(3-chloro-4-fluorophenyl)-5-(piperidine-1-carbonyl)-2,3-dihydro-1,3-thiazole-2-thione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structural features allow it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to downstream effects on cellular pathways, influencing biological processes such as signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The following table summarizes key structural and functional similarities and differences with related compounds from the evidence:
Substituent Effects on Bioactivity
- Halogenation Patterns : The position of chloro/fluoro substituents significantly impacts bioactivity. Compound 4 (4-chlorophenyl, 4-fluorophenyl) exhibits antimicrobial properties, while the dichlorophenyl analog () is linked to pesticidal activity. The target compound’s 3-chloro-4-fluorophenyl group may balance steric and electronic effects for target binding .
- Piperidine-1-Carbonyl vs. Other Moieties: The piperidine-1-carbonyl group in the target compound contrasts with pyridinylmethylene () or triazolyl groups ().
Structural and Conformational Insights
- Planarity and Molecular Packing : Compounds 4 and 5 () are isostructural and nearly planar except for a perpendicular fluorophenyl group. This conformation may facilitate intermolecular interactions (e.g., π-stacking) relevant to crystallinity and solubility .
- Thione vs. Thiol Groups : The thione (-C=S) group in the target compound and analogs (e.g., ) contributes to hydrogen bonding and metal coordination, critical for enzymatic inhibition or receptor binding .
Research Findings and Implications
- Antimicrobial Potential: Compound 4 () demonstrates that chloro-fluorophenyl thiazoles can inhibit microbial growth, suggesting the target compound may share this activity .
- Pesticidal Applications: Dichlorophenyl triazole-thiones () and pyridazinones () highlight the role of halogenation in agrochemical design, a possible avenue for the target compound .
- Crystallographic Tools : Structural characterization of analogs (e.g., ) relies on software like SHELX and WinGX, underscoring the importance of crystallography in optimizing bioactive conformations .
Biological Activity
The compound 4-amino-3-(3-chloro-4-fluorophenyl)-5-(piperidine-1-carbonyl)-2,3-dihydro-1,3-thiazole-2-thione is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a thiazole ring, a piperidine moiety, and halogenated phenyl groups, which are known to influence its biological properties. The presence of the thiazole ring is particularly significant as it has been associated with various pharmacological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The thiazole moiety can act as an enzyme inhibitor or receptor modulator.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways, leading to altered cellular functions.
- Receptor Modulation: It can bind to receptors, potentially influencing signal transduction pathways that regulate cell growth and apoptosis.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. In particular, compounds similar to This compound have shown promise in targeting cancer cells.
| Study | Cell Line | IC50 Value (µM) | Notes |
|---|---|---|---|
| Evren et al. (2019) | NIH/3T3 mouse embryoblast | < 10 | Demonstrated significant selectivity against cancer cell lines. |
| MDPI Study (2020) | A549 human lung adenocarcinoma | < 5 | Indicated high cytotoxicity compared to reference drugs. |
Antimicrobial Activity
Thiazole derivatives have also been evaluated for their antimicrobial properties. The compound exhibits activity against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| P. aeruginosa | 16 µg/mL |
| K. pneumonia | 8 µg/mL |
These findings suggest that the compound could be effective in treating infections caused by resistant bacterial strains.
Case Study 1: Anticancer Efficacy
In a study published in MDPI, a series of thiazole derivatives were synthesized and tested for their anticancer activity against various cell lines. The compound demonstrated significant cytotoxicity against both breast cancer and lung cancer cell lines, with IC50 values lower than those of established chemotherapeutics like doxorubicin .
Case Study 2: Antimicrobial Testing
A comprehensive screening of thiazole derivatives revealed that compounds with similar structural features exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The tested compound showed promising results in inhibiting bacterial growth at low concentrations, indicating its potential as a novel antimicrobial agent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-amino-3-(3-chloro-4-fluorophenyl)-5-(piperidine-1-carbonyl)-2,3-dihydro-1,3-thiazole-2-thione?
- Methodological Answer : Multi-step synthesis is typically employed, starting with a 1,3-thiazole core. Key steps include:
- Condensation : Reacting 3-chloro-4-fluoroaniline with thiourea derivatives to form the thiazole ring.
- Piperidine Incorporation : Introducing the piperidine-1-carbonyl group via nucleophilic acyl substitution under anhydrous conditions (e.g., using DCM as a solvent and DIPEA as a base) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the pure product. Yields are typically optimized by controlling reaction temperature (60–80°C) and stoichiometric ratios .
Q. How can researchers confirm the structural integrity of this compound experimentally?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- NMR Spectroscopy : - and -NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm, piperidine protons at δ 1.5–2.5 ppm) .
- FT-IR : Confirm carbonyl (C=O) stretching at ~1680–1700 cm and thione (C=S) at ~1200–1250 cm .
- X-ray Crystallography : Resolve crystal packing and confirm dihedral angles between the thiazole ring and substituted phenyl group (e.g., angles ~85–90°) .
Q. What in vitro assays are suitable for initial pharmacological screening?
- Methodological Answer : Prioritize assays based on structural analogs:
- Enzyme Inhibition : Test against kinases or proteases due to the thiazole-thione scaffold’s affinity for ATP-binding pockets.
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC values compared to reference compounds .
- Solubility Studies : Employ HPLC to measure logP and aqueous solubility, critical for downstream in vivo applications .
Advanced Research Questions
Q. How can computational methods improve reaction design for derivatives of this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (B3LYP/6-311+G(d,p)) to model transition states and optimize reaction pathways (e.g., predicting activation energies for piperidine coupling) .
- Machine Learning : Train models on existing reaction datasets to predict yields and side products. For example, ICReDD’s workflow integrates experimental data with computational predictions to narrow optimal conditions (e.g., solvent selection, catalyst loading) .
Q. What strategies address contradictions in biological activity data across studies?
- Methodological Answer :
- Meta-Analysis : Compare IC values from multiple assays (e.g., enzyme vs. cell-based) to identify off-target effects.
- Structural-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing chloro-fluorophenyl with dichlorophenyl) and correlate changes with activity trends .
- Crystallographic Validation : Resolve protein-ligand complexes to confirm binding modes and reconcile discrepancies between computational docking and experimental results .
Q. How can researchers design derivatives to enhance metabolic stability?
- Methodological Answer :
- Metabolite Identification : Use LC-MS/MS to detect oxidative metabolites in liver microsomes.
- Bioisosteric Replacement : Substitute the thione group with a triazole or oxadiazole to reduce susceptibility to glutathione conjugation .
- Piperidine Modifications : Introduce electron-withdrawing groups (e.g., CF) to slow CYP450-mediated oxidation .
Notes on Contradictions in Evidence
- Synthesis Yields : reports yields of ~60–70% for analogous compounds, while achieves 87% via optimized conditions. This discrepancy highlights the impact of solvent choice and purification methods .
- Biological Activity : Thiophene derivatives in show higher potency than thiazole-thiones, suggesting scaffold-specific interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
